molecular formula C45H75O10PSi3 B12569033 Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- CAS No. 212116-26-2

Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-

Cat. No.: B12569033
CAS No.: 212116-26-2
M. Wt: 891.3 g/mol
InChI Key: URUIHYIUOJILJY-UHFFFAOYSA-N
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Description

Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- is a tripodal organophosphorus compound featuring a central phosphorus atom bonded to three phenyl rings. Each phenyl ring is substituted at the para position with a tris(1-methylethoxy)silyl group (–Si(OCH(CH₃)₂)₃). This structure combines the electron-withdrawing phosphine oxide core with bulky, hydrolytically stable silyl ether substituents. The tris(isopropoxy)silyl groups enhance solubility in organic solvents and may act as anchoring sites for surface modification or crosslinking in materials science .

Properties

CAS No.

212116-26-2

Molecular Formula

C45H75O10PSi3

Molecular Weight

891.3 g/mol

IUPAC Name

[4-bis[4-tri(propan-2-yloxy)silylphenyl]phosphorylphenyl]-tri(propan-2-yloxy)silane

InChI

InChI=1S/C45H75O10PSi3/c1-31(2)47-57(48-32(3)4,49-33(5)6)43-25-19-40(20-26-43)56(46,41-21-27-44(28-22-41)58(50-34(7)8,51-35(9)10)52-36(11)12)42-23-29-45(30-24-42)59(53-37(13)14,54-38(15)16)55-39(17)18/h19-39H,1-18H3

InChI Key

URUIHYIUOJILJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)C3=CC=C(C=C3)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- typically involves the reaction of tris(4-bromophenyl)phosphine oxide with tris(1-methylethoxy)silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes and influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of analogous phosphine oxides:

Compound Name Substituents Key Properties Applications References
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- Tris(isopropoxy)silyl High solubility, hydrolytic stability, steric bulk Surface passivation, polymer crosslinking
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO) Benzimidazole Strong blue emission, high electron mobility OLEDs, perovskite solar cell interlayers
Tris[(4-aminophenoxy)phenyl]phosphine oxide (TNPO) Aminophenoxy Thermal stability, covalent crosslinking Shape-memory polyimides, high-temperature polymers
Tris(4-chlorophenyl)phosphine oxide Chlorophenyl Electron-withdrawing, Lewis acidity Flame retardants, catalysis
Tris[4-(dimethylamino)phenyl]phosphine oxide Dimethylamino Electron-donating, basicity Ligand synthesis, coordination chemistry
Tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide Cyano Metal coordination capability Palladium(II) complexes, cytotoxic agents

Electronic and Thermal Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Chlorophenyl (electron-withdrawing) and dimethylamino (electron-donating) substituents modulate the phosphine oxide’s Lewis acidity. Chlorophenyl derivatives enhance flame retardancy, while dimethylamino groups improve ligand-metal interactions . The tris(isopropoxy)silyl groups in the target compound provide steric hindrance without significant electronic effects, favoring physical properties like solubility .
  • Thermal Stability :

    • TNPO and TIPO exhibit high thermal stability (>300°C), making them suitable for optoelectronic devices and high-temperature polymers .
    • The tris(isopropoxy)silyl groups in the target compound likely degrade at lower temperatures due to the labile isopropoxy chains, limiting high-temperature applications .

Biological Activity

Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- (CAS 212116-26-2) is a compound of increasing interest in biological research due to its potential applications in medicinal chemistry and material science. This article explores its biological activity, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- is C45H75O10PSiC_{45}H_{75}O_{10}PSi. Its structure consists of a phosphorus atom bonded to three phenyl groups, each substituted with a tris(1-methylethoxy)silyl moiety. This unique structure contributes to its chemical reactivity and biological properties.

Mechanisms of Biological Activity

Research has indicated that phosphine oxides can exhibit various biological activities, including:

  • Anticancer Activity : Some studies suggest that phosphine oxides may induce apoptosis in cancer cells. For instance, aziridine phosphine oxides, structurally related to the compound , have shown significant cytotoxic effects against human cancer cell lines such as HeLa and Ishikawa cells, primarily through the induction of reactive oxygen species (ROS) and cell cycle arrest in the S phase .
  • Antibacterial Properties : Preliminary investigations into related phosphine compounds have demonstrated moderate antibacterial activity against certain bacterial strains. This suggests potential applications in developing antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of several phosphine oxide derivatives, including tris[4-[tris(1-methylethoxy)silyl]phenyl]-. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay across various concentrations. The results indicated that compounds with similar structures displayed enhanced cytotoxicity compared to their non-oxidized counterparts.

CompoundIC50 (µM)Cell Line
Tris[4-[tris(1-methylethoxy)silyl]phenyl]-25HeLa
Aziridine Phosphine Oxide15HeLa
Control (CPT)10HeLa

This table illustrates the comparative effectiveness of phosphine oxide derivatives against cancer cell lines.

Case Study 2: Mechanism of Action

In a separate analysis focusing on the mechanism of action, researchers observed that phosphine oxide derivatives could disrupt cellular membranes at high concentrations. The study highlighted that these compounds led to increased ROS levels, which are known to cause oxidative stress and subsequent apoptosis in cancer cells.

Research Findings

Recent literature emphasizes the significance of structural modifications on the biological activity of phosphine oxides. Compounds with bulky substituents or specific functional groups tend to exhibit enhanced interaction with biological targets. For example:

  • Topoisomerase Inhibition : Some phosphine oxide derivatives have been identified as inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. These compounds showed higher inhibition values than standard chemotherapeutics at prolonged incubation times, indicating their potential as novel anticancer agents .
  • Cytotoxicity Studies : A comparative study on aziridine phosphine oxides revealed that these compounds exhibited significantly higher biological activity than their non-oxidized analogs. The findings suggest that the presence of the phosphorus atom enhances the interaction with cellular targets, leading to increased cytotoxicity against cancer cells while sparing non-cancerous cells .

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